Product packaging for Zoledronate trisodium(Cat. No.:CAS No. 165800-08-8)

Zoledronate trisodium

Cat. No.: B1264862
CAS No.: 165800-08-8
M. Wt: 313.09 g/mol
InChI Key: ZCLGDGCXHLIVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zoledronate trisodium, often referred to as zoledronic acid trisodium salt hydrate, is a nitrogen-containing bisphosphonate of significant interest in biochemical and pharmaceutical research . Its primary research value lies in its potent inhibition of osteoclast-mediated bone resorption . The compound acts by avidly binding to hydroxyapatite in the bone matrix and, upon uptake by osteoclasts, inhibits the enzyme farnesyl diphosphate synthase (FDPS) in the HMG-CoA reductase pathway . This inhibition disrupts the prenylation of GTP-binding proteins, leading to osteoclast apoptosis and a net reduction in bone loss, providing a powerful tool for studying bone remodeling . Due to this mechanism, this compound is extensively utilized in studies related to osteoporosis, Paget's disease of bone, and cancer-induced bone conditions such as tumor-induced hypercalcemia (TIH) and bone metastases . Researchers value this compound for its high binding affinity to mineralized bone, which surpasses that of earlier generation bisphosphonates, allowing for highly effective studies of bone resorption at doses that do not inhibit bone formation and mineralization . The trisodium salt form offers enhanced solubility for in vitro assay preparation. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2NaO8P2 B1264862 Zoledronate trisodium CAS No. 165800-08-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

165800-08-8

Molecular Formula

C5H12N2NaO8P2

Molecular Weight

313.09 g/mol

IUPAC Name

pentadecasodium;hydroxy-(1-hydroxy-2-imidazol-1-yl-1-phosphonatoethyl)phosphinate;dihydrate

InChI

InChI=1S/C5H10N2O7P2.Na.H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;1H2

InChI Key

ZCLGDGCXHLIVAS-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O.[Na]

Origin of Product

United States

Molecular and Biochemical Mechanisms of Zoledronate Action

Zoledronate's Primary Molecular Target: Farnesyl Pyrophosphate Synthase (FPPS) Inhibition

The principal molecular target of zoledronate is Farnesyl Pyrophosphate Synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway responsible for the synthesis of isoprenoid lipids. oup.comwikipedia.org FPPS catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and then with geranyl pyrophosphate (GPP) to form farnesyl pyrophosphate (FPP). nih.gov Zoledronate is a potent inhibitor of FPPS, and this inhibition is the primary mechanism underlying its pharmacological activity. oup.comnih.gov

Crystallographic and Kinetic Analyses of Zoledronate-FPPS Interactions

Crystallographic studies have provided detailed insights into the binding of zoledronate to the active site of human FPPS. nih.govnih.gov Zoledronate binds to the geranyl pyrophosphate (GPP) binding site of the enzyme. pnas.org The binding is stabilized by interactions with three magnesium ions and several water molecules within the active site. nih.gov The nitrogen atom within the imidazole (B134444) ring of zoledronate's side chain forms crucial hydrogen bond interactions with the main-chain carbonyl oxygen of Lysine 200 and the hydroxyl group of the Threonine 201 side chain. nih.gov These interactions mimic the stabilization of a carbocation intermediate that forms during the normal catalytic reaction. nih.gov

Kinetic analyses have revealed that zoledronate is a potent inhibitor of FPPS, with some studies indicating its effectiveness even at picomolar concentrations. wikipedia.org The inhibition is competitive with respect to GPP and exhibits a time-dependent nature, suggesting a conformational change in the enzyme upon inhibitor binding. researchgate.net The initial binding of zoledronate is followed by a slow isomerization to a more tightly bound enzyme-inhibitor complex. nih.gov

Table 1: Kinetic Parameters of Zoledronate Inhibition of Human FPPS

ParameterValueReference
Ki (Initial binding affinity) Similar to Risedronate researchgate.net
K*i (Overall dissociation constant after isomerization) Indicates significantly increased inhibition over time researchgate.net

Mutational Analysis of FPPS Active Site Residues in Zoledronate Binding (e.g., Threonine 201, Tyrosine 204)

Site-directed mutagenesis studies have been instrumental in elucidating the roles of specific amino acid residues within the FPPS active site in zoledronate binding. nih.gov Threonine 201 and Tyrosine 204 are two such critical residues. nih.govnih.gov

Threonine 201 (Thr201): The interaction between the hydroxyl group of Thr201 and the nitrogen atom in the side chain of zoledronate is vital for the tight binding and potent inhibition of the enzyme. nih.govnih.gov Mutating Thr201 has been shown to affect the formation of the isopentenyl pyrophosphate (IPP) binding site. nih.gov

Tyrosine 204 (Tyr204): Mutations of Tyrosine 204 have revealed its previously unknown role in both catalysis and IPP binding. nih.gov While its interaction is crucial for the stability of the enzyme-inhibitor complex with other bisphosphonates like risedronate, its direct role in zoledronate's tight binding is an area of ongoing investigation. nih.gov

Disruption of the Mevalonate Pathway by Zoledronate

By inhibiting FPPS, zoledronate effectively blocks the mevalonate pathway at a key branch point. oup.comnih.gov This pathway is essential for the production of cholesterol and various non-sterol isoprenoids that are crucial for normal cellular function. nih.gov The inhibition of FPPS leads to a significant disruption of this pathway, with downstream consequences for cellular processes. nih.govelifesciences.org

Accumulation of Isopentenyl Pyrophosphate (IPP) and Geranyl Pyrophosphate

A direct consequence of FPPS inhibition by zoledronate is the intracellular accumulation of its substrate, isopentenyl pyrophosphate (IPP). nih.govnih.govproquest.com This buildup of IPP has been observed in various cell types, including osteoclasts and macrophages, both in vitro and in vivo. nih.govnih.gov The accumulation of IPP is a sensitive marker for the blockade of the mevalonate pathway by nitrogen-containing bisphosphonates. researchgate.net This accumulation can be significant, with studies showing a time- and dose-dependent increase in IPP levels following zoledronate treatment. nih.gov The accumulation of geranyl pyrophosphate (GPP) is also an expected consequence, as its conversion to FPP is blocked.

Impaired Post-Translational Prenylation of Small GTPases (e.g., Ras, Rho, Rac, Rap1)

The inhibition of FPPS by zoledronate leads to a depletion of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov These isoprenoid lipids are essential for the post-translational modification of small GTP-binding proteins (GTPases), a process known as prenylation. wikipedia.orgnih.gov Prenylation involves the covalent attachment of either a farnesyl or a geranylgeranyl group to a cysteine residue at the C-terminus of the target protein. This modification is critical for the proper membrane localization and function of small GTPases like Ras, Rho, Rac, and Rap1. nih.govnih.govresearchgate.net Zoledronate treatment has been shown to inhibit the prenylation of multiple small GTPases. researchgate.netnih.gov For instance, in prostatic cell lines, zoledronate abolished the geranylgeranylation of Rap1A. aacrjournals.orgnih.gov

The lack of prenylation renders small GTPases cytosolic and inactive, leading to the disruption of numerous cellular processes that they regulate. researchgate.net These processes are particularly crucial for the function of osteoclasts and include:

Cytoskeletal organization: Rho, Rac, and Cdc42 are key regulators of the actin cytoskeleton. Their inactivation disrupts the formation of the ruffled border, a specialized membrane structure essential for bone resorption by osteoclasts. nih.gov

Vesicular trafficking: Rab GTPases, which are also subject to prenylation, are critical for intracellular vesicle transport. nih.gov Inhibition of their prenylation impairs processes like endosomal trafficking. nih.gov

Cell signaling: Ras proteins are central to signaling pathways that control cell proliferation, differentiation, and survival. The disruption of Ras prenylation can interfere with these fundamental cellular decisions. nih.govnih.gov

Table 2: Small GTPases Affected by Zoledronate-Induced Prenylation Inhibition and Their Cellular Functions

GTPase FamilyExamplesKey Cellular Functions Disrupted by Lack of Prenylation
Ras Superfamily Ras, Rap1Signal transduction, cell proliferation, differentiation, and survival nih.govnih.govresearchgate.net
Rho Family Rho, Rac, Cdc42Cytoskeletal organization, cell motility, membrane ruffling nih.govnih.gov
Rab Family Rab1A, Rab5B, Rab7A, Rab14Vesicular trafficking, endocytosis, exocytosis nih.gov

Zoledronate-Induced Formation of Pro-Apoptotic Adenosine Triphosphate (ATP) Analogs (e.g., ApppI)

Zoledronate, a potent nitrogen-containing bisphosphonate, exerts part of its cellular effects through the induction of a novel, pro-apoptotic analog of Adenosine Triphosphate (ATP). researchgate.netnih.gov This cytotoxic metabolite is identified as 1-adenosin-5′-yl ester 3-(3-methylbut-3-enyl) ester triphosphoric acid, commonly abbreviated as ApppI. researchgate.net The formation of ApppI is a direct consequence of Zoledronate's primary mechanism of action: the inhibition of the enzyme Farnesyl Pyrophosphate Synthase (FPPS) within the mevalonate pathway. researchgate.netyoutube.com This inhibition leads to the intracellular accumulation of a substrate known as Isopentenyl Pyrophosphate (IPP), which then serves as a precursor for the synthesis of ApppI. researchgate.netnih.gov The generation of this ATP analog is a key downstream event that contributes to the apoptotic fate of cells, such as osteoclasts, targeted by zoledronate. researchgate.net

Biochemical Pathway of ApppI Synthesis from IPP

The synthesis of ApppI is a direct metabolic consequence of the cellular accumulation of Isopentenyl Pyrophosphate (IPP). Following the inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by zoledronate, the normal downstream processing of IPP in the mevalonate pathway is halted. youtube.comresearchgate.net This disruption leads to a significant build-up of intracellular IPP. researchgate.netnih.gov This accumulated IPP becomes the substrate for the formation of the novel ATP analog, ApppI. researchgate.net The biochemical reaction involves the covalent binding of IPP to an adenosine nucleotide, likely Adenosine Monophosphate (AMP), to form the triphosphoric acid ester structure of ApppI. While the precise enzymatic machinery responsible for catalyzing this specific condensation reaction has not been fully elucidated, the pathway is dependent on the upstream accumulation of IPP.

Correlation between FPPS Inhibition and ApppI Production

A direct and quantifiable correlation exists between the inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by zoledronate and the subsequent production of ApppI. youtube.com The inhibition of FPPS is the rate-limiting step that triggers the cascade leading to ApppI formation. researchgate.net Research has demonstrated that this relationship is both time- and dose-dependent. researchgate.net

In vitro studies using MCF-7 breast cancer cells have shown that as the concentration of zoledronate increases, there is a corresponding dose-dependent increase in the intracellular accumulation of both IPP and ApppI. researchgate.net For instance, a 24-hour incubation with zoledronate concentrations ranging from 1 to 50 µmol·L⁻¹ resulted in a progressive rise in ApppI levels. researchgate.net This indicates that the extent of FPPS inhibition directly influences the amount of ApppI synthesized. youtube.com

Furthermore, the temporal relationship is also well-established. Even a brief, one-hour pulse treatment with zoledronate is sufficient to inhibit FPPS to a degree that causes a sustained accumulation of IPP and the subsequent formation of ApppI over an observation period of up to 48 hours. researchgate.net This prolonged effect is due to the tight binding of zoledronate to FPPS. science.gov The levels of ApppI detected in cells correlate strongly with the measured concentrations of its precursor, IPP, confirming that ApppI production is a direct downstream consequence of FPPS inhibition. researchgate.netyoutube.com In vivo studies have corroborated these findings, detecting ApppI in osteoclasts following the administration of a clinically relevant dose of zoledronate. researchgate.netnih.gov

Interactive Data Table: Zoledronate-Induced IPP/ApppI Formation

The following table summarizes research findings on the dose-dependent formation of IPP/ApppI in MCF-7 cells following a 24-hour treatment with Zoledronate.

Zoledronate Concentration (µmol·L⁻¹)Relative IPP/ApppI FormationCell Viability Reduction (%)
1LowNot Significant
10ModerateNot Significant
25HighNot Significant
50Very High17%
100Very High28%

Data synthesized from research findings which indicate a dose-dependent increase in IPP/ApppI formation up to 50 µmol·L⁻¹, after which the effect plateaus. Significant reductions in cell viability were observed at 50 and 100 µmol·L⁻¹. researchgate.net

Cellular and Subcellular Effects of Zoledronate

Effects on Osteoclast Biology

Zoledronate profoundly disrupts the formation, function, and survival of osteoclasts, the primary cells responsible for bone resorption. frontiersin.orgnih.gov

Zoledronate is a potent inhibitor of osteoclastogenesis, the process of osteoclast formation from hematopoietic precursors of the monocyte-macrophage lineage. frontiersin.orgnih.gov This inhibition is largely mediated through its interference with key signaling pathways essential for osteoclast differentiation. The Receptor Activator of Nuclear Factor-κB Ligand (RANKL)/RANK signaling pathway is a critical regulator of osteoclast development. frontiersin.orgnih.gov Zoledronate has been shown to suppress the RANKL/RANK pathway, thereby preventing the activation of various downstream transcription factors and genes required for osteoclast survival and differentiation. frontiersin.orgnih.gov

Studies using in vitro models have demonstrated that zoledronate significantly attenuates RANKL-induced osteoclast formation from precursor cells like RAW264.7. nih.govnih.govspandidos-publications.com This is achieved by inhibiting the expression of crucial osteoclast-specific genes, including:

Nuclear Factor of Activated T-cells c1 (NFATc1) : A master transcription factor for osteoclastogenesis. nih.govnih.gov

c-Fos : A component of the AP-1 transcription factor complex, which is vital for osteoclast differentiation. nih.govnih.govspandidos-publications.com

Tartrate-Resistant Acid Phosphatase (TRAP) : A hallmark enzyme of osteoclasts. frontiersin.orgnih.govspandidos-publications.com

Dendritic Cell-Specific Transmembrane Protein (DC-STAMP) : A key fusogenic protein required for the formation of multinucleated mature osteoclasts. nih.govnih.govspandidos-publications.com

Calcitonin Receptor (CTR) . nih.govspandidos-publications.com

By downregulating these essential genetic and protein markers, zoledronate effectively halts the maturation of osteoclast precursors into functional, multinucleated osteoclasts. nih.govnih.gov

In addition to preventing their formation, zoledronate directly impairs the bone-resorbing function of mature osteoclasts. spandidos-publications.comnih.gov The primary molecular target of zoledronate is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. frontiersin.orgnih.govpatsnap.com Inhibition of FPPS disrupts the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govpatsnap.com

These lipids are essential for the post-translational modification process known as prenylation, which involves attaching FPP or GGPP to small GTPase signaling proteins (e.g., Ras, Rho, Rab). patsnap.comresearchgate.net Prenylation is critical for the proper subcellular localization and function of these proteins, which regulate the organization of the osteoclast cytoskeleton, vesicular trafficking, and the formation of the ruffled border—a specialized membrane structure essential for bone resorption. oup.com By inhibiting FPPS, zoledronate disrupts these vital cellular processes, leading to a loss of resorptive capacity. patsnap.comoup.com In vitro bone resorption pit assays confirm that zoledronate significantly suppresses the ability of osteoclasts to excavate bone surfaces. nih.govscienceopen.com

A key mechanism through which zoledronate reduces the number of active osteoclasts is the induction of apoptosis, or programmed cell death. frontiersin.orgnih.govpatsnap.com The disruption of the mevalonate pathway and the subsequent inhibition of protein prenylation lead to cellular stress and the activation of apoptotic cascades within the osteoclast. nih.govpatsnap.com This pro-apoptotic effect contributes significantly to its potent anti-resorptive activity. spandidos-publications.com Research has shown that zoledronate treatment leads to increased expression of apoptotic markers like p21 and p53 and activation of caspase-3 in osteoclast precursors. bone-abstracts.orgresearchgate.net

The apoptotic effect of zoledronate is regulated by a complex interplay of several molecular pathways:

NF-κB and JNK Pathways : Zoledronate has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of c-Jun N-terminal kinase (JNK), which are signaling pathways crucial for osteoclast survival and differentiation. spandidos-publications.comnih.govspandidos-publications.comsemanticscholar.org By inhibiting these pro-survival signals, zoledronate shifts the cellular balance towards apoptosis. In some contexts, particularly in ovariectomized rat models, zoledronate appears to counteract the inhibition of osteoclast apoptosis by modulating the RANKL-NF-κB signaling pathway. nih.govsemanticscholar.orgnih.gov

Reactive Oxygen Species (ROS) : Studies have indicated that zoledronate can induce the generation of reactive oxygen species (ROS) in osteoclast precursors and mature osteoclasts. researchgate.net This increase in ROS can trigger apoptosis by down-regulating the anti-apoptotic protein Mcl-1, a process that also involves glycogen (B147801) synthase kinase (GSK)-3β. researchgate.net

Ferroptosis : Recent evidence suggests that zoledronate may also induce a form of iron-dependent programmed cell death known as ferroptosis. frontiersin.orgpeerj.com This pathway appears to be linked to the p53 protein. Zoledronate may promote osteoclast ferroptosis by inhibiting the ubiquitination and degradation of p53, leading to its stabilization and accumulation. nih.govpeerj.com

Table 1: Summary of Zoledronate's Effects on Osteoclast Biology

Feature Effect of Zoledronate Key Molecular Targets/Pathways Involved
Osteoclastogenesis & Differentiation Inhibition Suppression of RANKL/RANK, NF-κB, and JNK signaling. frontiersin.orgspandidos-publications.comnih.govspandidos-publications.com Downregulation of NFATc1, c-Fos, DC-STAMP, TRAP. nih.govnih.gov
Bone Resorption Activity Suppression Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) in the mevalonate pathway, disruption of protein prenylation, disorganization of the cytoskeleton and ruffled border. frontiersin.orgnih.govpatsnap.comoup.com
Cell Survival Induction of Apoptosis & Ferroptosis Inhibition of FPPS, activation of caspase-3. nih.govresearchgate.net Modulation of NF-κB, JNK, and ROS pathways. nih.govresearchgate.net Stabilization of p53. nih.govpeerj.com

Induction of Osteoclast Apoptosis by Zoledronate

Effects on Non-Osteoclastic Cell Populations

While osteoclasts are the primary target, zoledronate also influences other cells, particularly those of the myeloid lineage from which osteoclasts originate.

Zoledronate exerts immunomodulatory effects by acting on monocytes, macrophages, and dendritic cells (DCs). nih.gov Therapeutic concentrations of zoledronate have been found to inhibit the in vitro generation of DCs from monocytes, characterized by an impaired upregulation of maturation markers. nih.gov This effect is associated with the impairment of lipopolysaccharide-induced NF-κB activation, a critical factor for DC differentiation. nih.gov

Furthermore, zoledronate can impair the function of these myeloid cells by:

Inhibiting Phagocytosis : The phagocytic capacity of both macrophages and immature DCs can be impaired by zoledronate. nih.gov

Reducing Cytokine Production : Zoledronate has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) in monocyte-derived cells. nih.gov

Decreasing T-cell Activation : By impairing DC maturation and function, zoledronate-treated DCs show a significantly reduced ability to activate allogeneic T-cells. nih.gov

However, the effects can vary depending on the context. In sepsis patients, zoledronate can help rescue immunosuppressed monocytes by inducing the upregulation of surface markers like HLA-DR. cardiff.ac.uk In melanoma patients, the in vitro effects of zoledronate on monocyte-derived DCs differ according to the stage of the disease, suggesting a complex modulatory role. nih.gov

Table 2: Summary of Zoledronate's Effects on Myeloid Cells

Cell Type Effect of Zoledronate Key Molecular/Functional Changes
Monocytes Modulation of differentiation and function. Inhibition of differentiation into Dendritic Cells. nih.gov Upregulation of HLA-DR in sepsis models. cardiff.ac.uk
Macrophages Impaired function. Reduced phagocytic capacity. nih.gov
Dendritic Cells (DCs) Inhibition of generation and maturation. Impaired upregulation of maturation markers. nih.gov Reduced ability to activate T-cells. Decreased endocytic activity in some contexts. nih.gov

Zoledronate's Modulation of Immune Cell Subsets (e.g., γδ T Cells, T Lymphocytes)

A primary immunological effect of zoledronic acid is the potent activation and expansion of γδ T cells. nih.govresearchgate.netnih.gov This activation is not direct but is mediated through the inhibition of the mevalonate pathway in other cells. droracle.aifrontiersin.org Zoledronic acid specifically targets and inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in this pathway. droracle.aifrontiersin.orgnih.gov

The inhibition of FPPS leads to the intracellular buildup of its substrate, isopentenyl pyrophosphate (IPP), a type of phosphoantigen. frontiersin.orgnih.govimmunologyresearchjournal.comresearchgate.net While this accumulation can occur in tumor cells, rendering them more susceptible to γδ T cell recognition, it happens with particular efficiency in monocytes. nih.gov These IPP-accumulating monocytes then function as antigen-presenting cells, effectively stimulating the Vγ9Vδ2 T cell subset, which constitutes the majority of γδ T cells in peripheral blood. nih.govnih.gov This interaction triggers the activation and proliferation of the γδ T cells. nih.govnih.gov

Zoledronic acid significantly influences the production of inflammatory cytokines by immune cells. In vitro studies with human peripheral blood mononuclear cells (PBMCs) show that zoledronate induces the mRNA expression of several key cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), IL-6, and interferon-γ (IFN-γ). nih.govnih.gov

This effect is critically dependent on the presence of γδ T cells; in their absence, zoledronate fails to induce the expression of these cytokines. nih.govnih.gov Further investigation has identified CD14+ monocytes as the primary source for the production of IL-1β, IL-6, and IFN-γ in response to zoledronate. nih.govnih.gov Interestingly, TNF-α appears to be produced by other cell types within the PBMC population. nih.govnih.gov In macrophages specifically, zoledronic acid can inhibit the suppressor of cytokine signaling-3 (SOCS3), which leads to an enhanced production of IL-6. researchgate.netwustl.edu Zoledronate is also associated with proinflammatory cytokine release through the NLRP3 inflammasome pathway. researchgate.net

Anti-Cancer Cell Effects of Zoledronate in Preclinical Models

Preclinical in vitro studies have consistently demonstrated the direct anti-proliferative effects of zoledronic acid across a variety of cancer cell lines. nih.govnih.gov This action is typically dose-dependent. nih.gov For example, zoledronic acid has been shown to effectively inhibit the proliferation of human fibrosarcoma cells, oral carcinoma cell lines, and mouse mesothelioma cells. nih.govaacrjournals.orgnih.gov

The anti-proliferative effect has also been documented in breast cancer cell lines, including BRC-230, SkBr3, MCF-7, and MDA-MB-231, as well as in PC-3 prostate cancer cells. nih.goviiarjournals.org In a preclinical model of neuroblastoma, zoledronic acid treatment resulted in a dose-dependent decrease in the number of proliferating tumor cells. aacrjournals.org The underlying mechanism for this anti-proliferative activity is linked to the inhibition of the mevalonate pathway, which deprives cancer cells of essential molecules required for processes that sustain proliferation. nih.govnih.gov

Table 2: In Vitro Anti-Proliferative Effects of Zoledronic Acid on Various Cancer Cell Lines

Cancer TypeCell Line(s)Observed EffectReferences
Breast CancerBRC-230, SkBr3, MCF-7, MDA-MB-231Dose-dependent inhibition of proliferation. nih.gov
Prostate CancerPC-3Reduced proliferation. iiarjournals.org
FibrosarcomaHuman fibrosarcoma cellsStrong inhibition of proliferation. nih.gov
NeuroblastomaCHLA-255Dose-dependent decrease in proliferating cells. aacrjournals.org
MesotheliomaAB12, AC29 (mouse)Inhibition of cell growth. aacrjournals.org
Oral CarcinomaMultipleDose-dependent inhibition of proliferation. nih.gov
Induction of Cancer Cell Apoptosis and Autophagy

Zoledronate has been demonstrated to induce programmed cell death, or apoptosis, in a variety of cancer cell lines. This pro-apoptotic effect is a key component of its anti-tumor activity. For instance, in oral carcinoma cell lines, zoledronate treatment leads to the activation of caspase-3, -8, and -9, which are critical executioner and initiator caspases in the apoptotic cascade. This activation is accompanied by an increase in the expression of cleaved poly(ADP-ribose) polymerase (PARP) and a decrease in the levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bid. nih.gov Studies on mesothelioma cells have also shown that zoledronate can induce either apoptosis or S-phase cell cycle arrest, depending on the specific cell line. drugbank.com The induction of apoptosis in breast cancer cells by zoledronate has been confirmed, with a significant time-dependent increase in apoptotic cells observed after exposure to the compound. nih.gov

In addition to apoptosis, zoledronate can also trigger autophagy in cancer cells. In cervical cancer cell lines (HeLa, SiHa, and CaSki), zoledronate treatment not only induces apoptosis but also activates autophagy, as evidenced by changes in the levels of autophagy-related proteins. nih.gov The interplay between these two cell death pathways can be complex and cell-type specific, but their concurrent induction by zoledronate highlights its multifaceted impact on cancer cell survival. Research on colon cancer cells further supports that the anti-tumor effects of zoledronate are achieved through the synergistic action of apoptosis induction and the regulation of autophagy. nih.gov

Table 1: Effects of Zoledronate on Apoptosis and Autophagy Markers in Cancer Cells

Cell Line Effect Markers
Oral Carcinoma Induction of Apoptosis Activation of caspase-3, -8, -9; Increased cleaved PARP; Decreased Bcl-2 and Bid
Cervical Cancer Induction of Apoptosis and Autophagy Changes in Bcl-2 and Bax levels; Upregulation of autophagy-related proteins
Colon Cancer Induction of Apoptosis and Regulation of Autophagy Increased activated caspase-3; Changes in p-p53, beclin-1, and p62
Mesothelioma Induction of Apoptosis or S-phase Arrest Dependent on cell line
Impact on Key Signaling Pathways in Cancer Cells (e.g., p21ras/Raf1/MEK/ERK1-2, pKB/Akt, mTOR)

The anti-cancer effects of zoledronate are intricately linked to its ability to modulate critical intracellular signaling pathways that govern cell proliferation, survival, and differentiation. A primary mechanism of action is the inhibition of the mevalonate pathway, which is essential for the synthesis of isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins, including those in the Ras superfamily.

By inhibiting FPP synthase, zoledronate prevents the prenylation of Ras proteins. This disruption impairs their proper membrane localization and subsequent activation of downstream signaling cascades, including the p21ras/Raf1/MEK/ERK1-2 pathway. nih.govnih.gov The inhibition of Ras activity can lead to decreased cell proliferation and survival. In KRAS mutant cancers, zoledronate has been shown to enhance the efficacy of MEK inhibitors like trametinib (B1684009) by disrupting the biological activity of RAS through the inhibition of its isoprenylation. nih.gov

Zoledronate also impacts the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival. aacrjournals.orgfrontiersin.orgresearchgate.net The inhibition of Ras prenylation by zoledronate can lead to a decrease in GTP-bound Ras, which in turn inhibits the PI3K/mTOR signaling cascade. aacrjournals.org Studies in osteosarcoma cells have demonstrated that zoledronate can potentiate the effects of mTOR inhibitors, such as RAD001 (Everolimus), by downregulating isoprenylated membrane-bound Ras. aacrjournals.org Furthermore, in mesothelioma cells, zoledronate-induced apoptosis is associated with decreased levels of phosphorylated Akt. drugbank.com

The mammalian target of rapamycin (B549165) (mTOR) is a key downstream effector in this pathway, and its inhibition is a target for cancer therapy. frontiersin.org Zoledronate, by affecting upstream signaling through Ras and Akt, contributes to the downregulation of mTOR activity, further inhibiting cancer cell growth and proliferation. aacrjournals.org

Preclinical Investigations into Anti-Angiogenic Activity in Tumor Microenvironments

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Preclinical studies have provided substantial evidence for the anti-angiogenic properties of zoledronate. nih.govmdpi.com In vitro, zoledronate has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) and to impede their ability to form capillary-like tubes. nih.gov

In vivo models have further substantiated these findings. In a study using Matrigel plugs in mice, zoledronate treatment was found to inhibit angiogenesis. nih.gov Similarly, in a xenograft model of breast cancer, zoledronate inhibited the growth and neo-angiogenesis of tumors. nih.gov The anti-angiogenic effect of zoledronate is thought to be mediated through various mechanisms, including the direct inhibition of endothelial cell functions and the modulation of pro-angiogenic factors. For example, zoledronate has been shown to suppress the expression of matrix metalloproteinase-9 (MMP-9) by macrophages, which can in turn reduce the mobilization of vascular endothelial growth factor (VEGF). nih.gov

Investigations using the chorioallantoic membrane (CAM) model have also demonstrated the dose-dependent anti-angiogenic activity of zoledronate. mdpi.com These preclinical findings suggest that part of zoledronate's anti-tumor efficacy may be attributed to its ability to disrupt the tumor's blood supply, thereby limiting its growth and metastatic potential.

Table 2: Summary of Preclinical Anti-Angiogenic Effects of Zoledronate

Model System Observed Effects
Human Umbilical Vein Endothelial Cells (HUVECs) Decreased viability, inhibition of tubule formation and invasion
In vivo Matrigel Plug Assay Inhibition of angiogenesis
Breast Cancer Xenograft Model Inhibition of tumor growth and neo-angiogenesis
Chorioallantoic Membrane (CAM) Model Dose-dependent anti-angiogenic activity

Zoledronate's Subcellular and Intracellular Dynamics

Understanding the journey of zoledronate into and within the cell is crucial to elucidating its mechanism of action.

Mechanisms of Cellular Uptake (e.g., Fluid-Phase Endocytosis)

The cellular uptake of zoledronate is primarily mediated by fluid-phase endocytosis. nih.gov This process involves the non-specific internalization of extracellular fluid, and solutes contained within it, into the cell via small vesicles. Studies using fluorescently labeled zoledronate have shown its co-localization with dextran, a marker for fluid-phase endocytosis, in various cell types, including macrophages, osteoclasts, and renal tubular cells. nih.gov

The uptake of zoledronate is not mediated by a saturable transport system, as the intracellular accumulation of the drug increases with its extracellular concentration without reaching a plateau. nih.gov This is consistent with the mechanism of fluid-phase endocytosis. Following internalization into endocytic vesicles, the acidification of these vesicles is a critical step for the release of zoledronate into the cytosol, where it can reach its molecular target, FPP synthase. nih.gov

Intracellular Localization and Accumulation Dynamics

Once internalized, zoledronate initially resides within endocytic vesicles. nih.gov The acidic environment of these vesicles facilitates its translocation into the cytosol. nih.gov The intracellular accumulation of zoledronate is dependent on the administered concentration and the duration of exposure. nih.gov In renal tubular cells, for instance, intracellular levels of zoledronate were found to be higher when administered from the apical side compared to the basolateral side. nih.gov

The pharmacokinetics of zoledronate in plasma show a rapid decline after infusion, with a prolonged terminal elimination phase, indicating its accumulation in tissues, primarily bone. This accumulation and subsequent slow release from the bone matrix can lead to sustained exposure of cells in the bone microenvironment to the drug.

Mitochondrial and Lysosomal Impact in Zoledronate-Induced Cellular Responses

Zoledronate's induction of apoptosis is closely linked to its effects on mitochondria and lysosomes. In human follicular lymphoma cells, zoledronate treatment leads to mitochondrial membrane permeabilization, which is a key event in the intrinsic pathway of apoptosis. This permeabilization results in the loss of the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytosol, which in turn activates the caspase cascade. nih.gov

Furthermore, zoledronate induces lysosomal membrane permeabilization (LMP). nih.gov This disruption of lysosomal integrity can lead to the release of cathepsins and other hydrolytic enzymes into the cytosol, contributing to the apoptotic process. There appears to be a crosstalk between mitochondria and lysosomes in zoledronate-induced apoptosis, with evidence suggesting a signaling loop between these two organelles. nih.govnih.gov In some cell models, the prevention of mitochondrial membrane permeabilization also blocks lysosomal membrane permeabilization, indicating a coordinated response. nih.govnih.gov

Effects on Mitochondrial Membrane Potential

A critical event in Zoledronate-induced apoptosis is the disruption of mitochondrial integrity, specifically through the loss of the mitochondrial membrane potential (ΔΨm). nih.govmdpi.com This process, known as mitochondrial membrane permeabilization (MMP) or mitochondrial depolarization, is a hallmark of the intrinsic pathway of apoptosis. mdpi.compreprints.org

Research has demonstrated that treatment with Zoledronate leads to a significant increase in the loss of ΔΨm in various cell lines. nih.gov For instance, in human follicular lymphoma cells (HF28RA), Zoledronate exposure resulted in a time-dependent decrease in mitochondrial membrane potential. nih.gov Similarly, studies on mitochondria isolated from the kidneys of Zoledronate-treated rats showed significant mitochondrial membrane depolarization. mdpi.compreprints.org This depolarization is a key step that precedes the release of pro-apoptotic factors from the mitochondria into the cytosol.

The loss of ΔΨm triggers a cascade of downstream events, including the release of cytochrome c into the cytosol. nih.govmdpi.com This, in turn, leads to the activation of caspase-9 and subsequently effector caspases like caspase-3, which execute the final stages of apoptosis, characterized by DNA fragmentation and cellular breakdown. nih.govmdpi.com The central role of mitochondria in this process is underscored by findings that overexpression of the anti-apoptotic protein Bcl-XL, which functions to preserve mitochondrial membrane integrity, can prevent the loss of ΔΨm and render cells resistant to Zoledronate-induced apoptosis. nih.gov

Table 1: Research Findings on Zoledronate's Effect on Mitochondrial Membrane Potential (ΔΨm)
Cell/Tissue TypeMethod of ΔΨm AssessmentObserved Effect of ZoledronateKey Downstream EventsReference
Human Follicular Lymphoma Cells (HF28RA)TMRM (Tetramethylrhodamine, methyl ester) stainingSignificant time-dependent loss of ΔΨmCytochrome c release, Caspase-3 activation nih.gov
Rat Kidney MitochondriaNot specifiedSignificant mitochondrial membrane depolarization and permeabilizationATP depletion, Decreased dehydrogenase activity mdpi.comsums.ac.ir
Human Endothelial CellsNot specifiedDiminished membrane potentialReduced respiratory rates, Lower ATP synthesis efficiency mdpi.com
Interplay of Lysosomal-Mitochondrial Axis in Apoptosis

Emerging evidence indicates that the apoptotic process initiated by Zoledronate is not solely dependent on mitochondria but involves a complex interplay and signaling crosstalk between lysosomes and mitochondria. nih.gov Lysosomes, once viewed merely as cellular recycling centers, are now recognized as active participants in cell death pathways. nih.gov

In response to Zoledronate, cancer cells exhibit not only mitochondrial membrane permeabilization (MMP) but also lysosomal membrane permeabilization (LMP). nih.gov LMP results in the release of lysosomal hydrolases, such as cathepsins, from the lysosomal lumen into the cytosol. nih.govmdpi.com These proteases can then contribute to the apoptotic cascade. One crucial way they do this is by cleaving the pro-apoptotic protein Bid into its truncated form, tBid. mdpi.com tBid then translocates to the mitochondria to promote MMP, effectively creating a signaling link from the lysosome to the mitochondrion.

Studies in human follicular lymphoma cells have shown that Zoledronate induces a progressive increase in LMP, which correlates with the decrease in mitochondrial membrane potential. nih.gov This suggests a coordinated dismantling of the cell orchestrated by these two organelles. Crucially, the prevention of mitochondrial-mediated apoptosis also blocks lysosomal destabilization. Research has shown that overexpressing the anti-apoptotic protein Bcl-XL or a dominant-negative form of caspase-9 not only prevented Zoledronate-induced MMP but also completely blocked LMP. nih.govnih.gov This indicates that lysosomal involvement is regulated by the core mitochondrial apoptotic machinery and that there is signaling between the two organelles, potentially involving an amplification loop regulated by caspase-9. nih.govnih.gov Therefore, the lysosomal pathway appears to play an additional or amplifying role in the intrinsic apoptotic pathway triggered by Zoledronate. nih.govnih.gov

Table 2: Zoledronate-Induced Effects on the Lysosomal-Mitochondrial Axis in Human Follicular Lymphoma Cells (HF28RA)
Cell Line ModificationEffect of Zoledronate on Mitochondrial Membrane Permeabilization (MMP)Effect of Zoledronate on Lysosomal Membrane Permeabilization (LMP)Inferred Crosstalk MechanismReference
Control (Wild-Type)Increased MMP (Loss of ΔΨm)Increased LMP (Lysosomal destabilization)Zoledronate induces parallel damage to both organelles. nih.gov
Bcl-XL OverexpressionMMP preventedLMP preventedLysosomal permeabilization is downstream of or dependent on mitochondrial apoptotic events regulated by Bcl-XL. nih.gov
Dominant-Negative Caspase-9MMP preventedLMP preventedSignaling between lysosomes and mitochondria involves a Caspase-9-regulated amplification loop. nih.gov

Preclinical Pharmacological Investigations of Zoledronate

In Vitro Models for Zoledronate's Anti-Resorptive Activity

The primary anti-resorptive activity of zoledronate is attributed to its direct effects on osteoclasts, the cells responsible for bone breakdown. In vitro studies have been instrumental in demonstrating this activity. A key mechanism of nitrogen-containing bisphosphonates like zoledronate is the inhibition of the mevalonate (B85504) pathway, which is critical for the post-translational modification of small GTP-binding proteins necessary for osteoclast function and survival nih.gov.

In vitro assays using mature osteoclasts have shown that zoledronate treatment significantly decreases bone resorption. For instance, in resorption pit assays, where osteoclasts are cultured on bone slices, zoledronate strongly inhibits the formation of resorption pits nih.gov. Studies have also demonstrated that zoledronate can induce apoptosis (programmed cell death) in osteoclasts, further contributing to the reduction in bone resorption nih.gov. The compound has also been shown to inhibit the fusion of pre-osteoclasts into mature, multinucleated osteoclasts nih.gov.

The effects of zoledronate are not limited to mature osteoclasts. Research on bone marrow stromal cells (BMSCs) has shown that zoledronate can have varied effects depending on the cell origin and drug concentration. For example, zoledronate inhibited the proliferation of jaw-derived BMSCs in a dose-dependent manner, while low concentrations initially increased the proliferation of BMSCs derived from iliac and tibial bones before a decrease was observed at higher concentrations nih.gov.

Table 1: Summary of In Vitro Effects of Zoledronate on Bone Cells
Cell TypeModel/AssayObserved EffectReference
Mature OsteoclastsResorption Pit AssaySignificantly decreased area of resorption pits nih.gov
Pre-osteoclastsCell CultureInhibited fusion into mature, multinucleated osteoclasts nih.gov
OsteoclastsCell CultureInduction of apoptosis nih.gov
Jaw-derived Bone Marrow Stromal Cells (BMSCs)Proliferation AssayInhibited proliferation in a dose-dependent manner nih.gov
Iliac/Tibial-derived BMSCsProliferation AssayIncreased proliferation at low concentrations, decreased at higher concentrations nih.gov

In Vivo Animal Studies on Zoledronate's Bone Remodeling Effects

Animal models have been essential for evaluating the systemic effects of zoledronate on bone remodeling and architecture. These studies have consistently demonstrated that zoledronate increases bone mass and alters bone structure by suppressing bone resorption ekb.egekb.egnih.gov.

Histomorphometry and micro-computed tomography (micro-CT) are standard techniques for the quantitative analysis of bone structure nih.govnih.govmdpi.com. In various animal models, including rats and rabbits, administration of zoledronate has led to significant improvements in trabecular bone architecture.

In a study using 20-day-old male albino rats, daily subcutaneous administration of zoledronate for eleven days resulted in a statistically significant (p<0.001) increase in the number, mean width, and mean area of trabeculae in both the primary and secondary spongiosa of the tibia compared to a control group ekb.egekb.eg. Another study in rabbits that underwent fibula osteotomy found that a single dose of zoledronate resulted in a significantly larger trabecular bone volume (60.2%) compared to the control group (34.8%) after four weeks nih.gov. The tissue volume was also increased in the experimental group, while the volume of fibrosis decreased nih.gov.

Micro-CT analyses in rat models of osteoporosis have confirmed these findings, showing that zoledronate treatment can increase bone mass nih.gov. However, some studies have also noted that while bone mass increases, there may be a concurrent delay in bone mineralization nih.gov. In ovariectomized rats, zoledronate treatment was shown to reduce the accumulation of microdamage in cortical bone biorxiv.org.

Table 2: Effects of Zoledronate on Trabecular Bone Architecture in Animal Models
Animal ModelParameterZoledronate GroupControl GroupReference
Growing Albino Rats (Tibia)Trabeculae Number (Primary Spongiosa, /mm²)14.69 ± 1.14Not specified (p<0.001 vs. control) ekb.eg
Trabeculae Number (Secondary Spongiosa, /mm²)11.96 ± 0.29Not specified (p<0.001 vs. control) ekb.eg
Rabbits (Fibula Metaphysis)Trabecular Bone Volume (BV/TV, %)60.2%34.8% nih.gov
Tissue Volume (TV, mm² x 10⁻²)237.2166.62 nih.gov
Medullary Fibrous Volume (FbV/TV, %)22%49.4% nih.gov

The systemic effects of zoledronate on bone remodeling can be monitored by measuring biochemical markers of bone turnover in serum and urine. These markers provide dynamic information about the rates of bone formation and resorption.

In a study involving dogs with experimentally induced osteoarthritis, zoledronate administration led to a significant inhibition of bone resorption markers avma.org. Serum concentrations of osteocalcin (OC), a marker of bone formation, increased over time in the control group but remained stable in the zoledronate-treated groups. High-dose zoledronate also decreased concentrations of bone-specific alkaline phosphatase (BAP), another formation marker, at 3 and 9 months post-surgery. These findings suggest that the primary anti-resorptive effect of zoledronate leads to a secondary, coupled reduction in bone formation, a characteristic feature of anti-resorptive agents avma.org.

Preclinical Evaluation of Zoledronate in Cancer Models

Beyond its effects on normal bone remodeling, zoledronate has been extensively studied in preclinical cancer models, particularly for cancers that frequently metastasize to bone, such as breast and prostate cancer nih.govnih.gov. These studies investigate the drug's ability to interfere with the "vicious cycle" of tumor growth in bone, where tumor cells stimulate osteoclast activity, and the resulting bone breakdown releases growth factors that further fuel tumor proliferation nih.gov.

The effect of zoledronate on tumor growth and metastasis in animal xenograft models appears to be context-dependent. In several models of breast cancer metastasis to bone, bisphosphonates, including zoledronate, decrease the number of new bone metastases and inhibit the progression of existing lesions nih.gov. In a mouse model of mammary carcinoma, zoledronate decreased tumor volume in bone in a dose-dependent manner and increased tumor cell apoptosis nih.gov.

However, the effect on non-osseous tumors is less clear. Studies in animal models have generally not shown a reduction in tumors outside of the bone, suggesting the anti-tumor effect in bone is likely mediated by osteoclast inhibition or high local drug concentrations rather than a direct systemic cytotoxic effect nih.govnih.gov. In a prostate cancer xenograft model, weekly zoledronate treatment prevented tumor-induced bone loss but did not affect the bone metastasis burden nih.gov. Interestingly, the same study found that the total lung metastasis load was significantly decreased with zoledronate treatment nih.gov. In a canine osteosarcoma model in nude mice, zoledronate reduced bone lysis but had no effect on the incidence of lung metastasis and may have enhanced the size of metastases nih.gov.

Local administration of zoledronate directly into tumors has also been explored. In a mouse model, local delivery increased apoptosis and decreased the proliferation of metastatic cells in vivo mdpi.comresearchgate.net.

Table 3: Preclinical Effects of Zoledronate in Animal Cancer Models
Cancer TypeAnimal ModelEffect on Bone Lesions/MetastasisEffect on Extra-Skeletal Growth/MetastasisReference
Breast CancerMouse Mammary Tumor ModelDecreased tumor volume in bone; inhibited progression of existing lesionsGenerally no reduction in non-osseous tumor nih.gov
Prostate Cancer (PC-3)Nude Mouse XenograftPrevented bone loss but had no effect on bone metastasis burdenSignificantly decreased total lung metastasis load nih.gov
Canine Osteosarcoma (OSCA40)Nude Mouse XenograftSignificantly reduced tibial bone lysisNo effect on incidence of lung metastasis; may have enhanced metastasis size nih.gov
Human Prostate Cancer (PC-3MM2)Nude Mouse XenograftProduced significant bone preservation but did not inhibit tumor growthCombined with STI571 and paclitaxel, decreased lymph node metastasis nih.gov

The initial steps of bone metastasis involve the adhesion of circulating tumor cells to the bone matrix and subsequent colonization. Preclinical studies have investigated whether zoledronate can interfere with this process.

In vitro studies have shown that nitrogen-containing bisphosphonates can inhibit the adhesion and spreading of breast cancer cells to bone matrix jci.org. This effect appears to be specific to the mineralized bone matrix, as pretreatment of bone slices with bisphosphonates dose-dependently inhibited tumor cell attachment, whereas no effect was seen on adjacent non-mineralized tissues jci.org. The potency of different bisphosphonates in inhibiting adhesion corresponded to their relative anti-resorptive potencies jci.org.

Zoledronate has also been shown to inhibit the migration and invasion of cancer cells in vitro mdpi.comnih.gov. In a study on vascular smooth muscle cells, zoledronate dose-dependently inhibited cell adhesion to collagen and migration, suggesting a broader effect on cell-matrix interactions nih.gov. By altering the bone microenvironment through the inhibition of osteoclasts, zoledronate makes the "soil" less fertile for the "seed" of metastatic cancer cells, thereby impeding their ability to colonize and proliferate nih.govmdpi.com.

Experimental Studies on Zoledronate's Immune System Modulatory Properties in Animal Models

Preclinical research in various animal models has demonstrated that zoledronate possesses significant immunomodulatory properties, influencing both innate and adaptive immune responses. These effects are primarily linked to its mechanism of action, which involves the inhibition of farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, leading to the accumulation of upstream metabolites that can activate specific immune cell populations.

In murine models, zoledronate has been shown to directly affect myeloid cells, which play a crucial role in wound healing. fda.gov Administration of zoledronate in mice undergoing tooth extraction led to an increased localization of Ly6G+/Gr1+ myeloid cells in the oral barrier, which was associated with the development of osteonecrotic lesions. fda.gov This suggests that zoledronate's impact on myeloid cell function can impair normal tissue repair processes. fda.gov

Furthermore, studies in mice have revealed that zoledronate can modulate the balance of T helper 17 (Th17) and regulatory T (Treg) cells. An increase in pro-inflammatory Th17 cells and a decrease in immunosuppressive Treg cells were observed, creating an inflammatory environment that is thought to contribute to the pathogenesis of osteonecrosis of the jaw (ONJ) in these models. fda.gov

Zoledronate's influence extends to γδ T cells, a subset of T cells that play a role in immunosurveillance. By blocking the mevalonate pathway, zoledronate leads to the accumulation of isopentenyl pyrophosphate (IPP), which can initially stimulate γδ T cells. fda.gov However, prolonged exposure can lead to a reduction in this cell population. fda.gov

Investigations into the innate immune system have also highlighted zoledronate's effects on neutrophils in mice. In vivo studies have demonstrated that zoledronate can suppress neutrophil recruitment to sites of inflammation. researchgate.net This was observed in a sodium periodate-induced peritonitis model, where mice pre-treated with zoledronate showed a significant reduction in neutrophil infiltration into the inflamed peritoneum. researchgate.net Additionally, zoledronate was found to shorten the lifespan of mature neutrophils in a manner dependent on granulocyte-colony stimulating factor (G-CSF). researchgate.net

The following table summarizes the observed immunomodulatory effects of zoledronate in animal models:

Immune Cell TypeAnimal ModelObserved Effect of ZoledronateReference
Myeloid Cells (Ly6G+/Gr1+)Mouse (tooth extraction model)Increased localization in the oral barrier, associated with impaired healing and osteonecrotic lesions. fda.gov
T helper 17 (Th17) cellsMouseIncreased levels, contributing to a pro-inflammatory state. fda.gov
Regulatory T (Treg) cellsMouseDecreased levels, reducing immunosuppressive capacity. fda.gov
γδ T cellsMouseInitial stimulation followed by a reduction in cell numbers due to IPP accumulation. fda.gov
NeutrophilsMouse (peritonitis model)Suppressed in vivo recruitment to inflammatory sites and shortened lifespan. researchgate.net

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species

Plasma Protein Binding and Tissue Distribution Profiles

The pharmacokinetic profile of zoledronate has been characterized in several preclinical species, including rats and dogs. Following intravenous administration, zoledronate exhibits a multi-compartmental disposition, characterized by a rapid initial clearance from the plasma and extensive uptake into bone.

Plasma Protein Binding:

The binding of zoledronate to plasma proteins has been found to be low to moderate across different species. In vitro studies have shown that the plasma protein binding is approximately 56% in humans, and comparable, though slightly higher, in rats and dogs. fda.gov The relatively low level of plasma protein binding suggests that interactions with other highly protein-bound drugs are unlikely. fda.gov

SpeciesPlasma Protein Binding (%)
Human~56%
RatHigher than ibandronate
DogHigher than ibandronate

Tissue Distribution:

Tissue distribution studies using radiolabeled zoledronic acid in rats and dogs have provided detailed insights into its disposition. nih.govresearchgate.net After intravenous administration, there is a rapid decline in radioactivity in the plasma and noncalcified tissues, whereas the decline in bone is significantly slower. nih.govresearchgate.net

In rats, studies have shown that zoledronate is extensively taken up by the skeleton. nih.govresearchgate.net Autoradiography has revealed that the highest uptake is in areas of active bone remodeling, such as cancellous bone and the axial skeleton. nih.govresearchgate.net The concentration of zoledronate in bone remains high for an extended period, with approximately 50% of the peak concentration still present at 240 days post-dose. nih.gov The terminal half-life in bone and noncalcified tissues is similar, suggesting a redistribution of the drug from bone rather than prolonged retention in soft tissues. nih.gov

Similar findings have been observed in dogs, where zoledronate also demonstrates a high affinity for bone tissue. nih.govresearchgate.net The primary route of elimination for the portion of the drug not taken up by bone is renal excretion, with 94% to 96% of the excreted radioactivity found in the urine in both rats and dogs. nih.govresearchgate.net

The following table provides a summary of the tissue distribution characteristics of zoledronate in preclinical species:

SpeciesKey Tissue Distribution Findings
Rat- Rapid decline in plasma and noncalcified tissues. - Slow decline in bone (~50% of peak at 240 days). - Highest uptake in cancellous bone and axial skeleton.
Dog- High affinity for bone tissue. - Primary elimination of non-bone-bound drug via renal excretion.

Correlation of Zoledronate Exposure with Biochemical Markers of Pharmacodynamic Activity

The pharmacodynamic activity of zoledronate is directly related to its inhibitory effect on osteoclast-mediated bone resorption. In preclinical animal models, the exposure to zoledronate has been correlated with significant changes in biochemical markers of bone turnover.

In estrogen-deficient animal models, which mimic postmenopausal osteoporosis, zoledronate has been shown to maintain bone mass and dramatically suppress bone resorption markers even at very low doses. researchgate.net This demonstrates a clear dose-response relationship between zoledronate exposure and its anti-resorptive effects.

A study in healthy dogs investigated the pharmacokinetics and pharmacodynamics of a single intravenous dose of zoledronate. researchgate.net The administration of zoledronate led to a significant and sustained decrease in markers of bone resorption. Specifically, urine N-telopeptide (NTx) and bone marrow alkaline phosphatase (bALP) concentrations were markedly reduced following treatment. researchgate.net

The table below illustrates the correlation between zoledronate administration and biochemical markers in a canine model:

BiomarkerAnimal ModelEffect of Zoledronate AdministrationReference
Urine N-telopeptide (NTx)DogSignificant and sustained decrease. researchgate.net
Bone Marrow Alkaline Phosphatase (bALP)DogMarked reduction. researchgate.net

Furthermore, a metabolomics study in an ovariectomized rat model of postmenopausal osteoporosis identified several potential therapeutic biomarkers that correlate with zoledronate treatment. frontiersin.org In addition to the expected decrease in mevalonate, a downstream product of the enzyme inhibited by zoledronate, the study identified prolyl hydroxyproline (B1673980) (PHP), leucyl hydroxyproline (LHP), and 4-vinylphenol sulfate (4-VPS) as differential metabolites throughout the study period. frontiersin.org Notably, 4-VPS showed a negative correlation with the increase in vertebral bone mineral density following zoledronate administration, suggesting its potential as a marker of therapeutic response. frontiersin.org

Potential BiomarkerAnimal ModelCorrelation with Zoledronate Treatment
MevalonateRat (ovariectomized)Differentially abundant, reflecting target engagement.
Prolyl hydroxyproline (PHP)Rat (ovariectomized)Identified as a differential metabolite.
Leucyl hydroxyproline (LHP)Rat (ovariectomized)Identified as a differential metabolite.
4-vinylphenol sulfate (4-VPS)Rat (ovariectomized)Negatively correlated with increased vertebral bone mineral density.

Advanced Research Methodologies and Analytical Techniques in Zoledronate Research

Structural Biology and Enzyme Kinetics for FPPS Characterization

The primary molecular target of zoledronate is Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. researchgate.net Structural biology and enzyme kinetics are indispensable for elucidating this interaction.

Structural Biology: X-ray crystallography has been instrumental in visualizing the binding of zoledronate to human FPPS. These studies reveal that zoledronate occupies the binding pocket for the natural substrate, geranyl pyrophosphate (GPP). nih.gov The nitrogen atom in zoledronate's imidazole (B134444) ring forms critical interactions within the active site, explaining its high potency. nih.gov Crystallographic studies of FPPS mutants, such as those involving threonine 201 and tyrosine 204, have further clarified the roles of specific amino acid residues in substrate binding, catalysis, and inhibition by nitrogen-containing bisphosphonates like zoledronate. nih.gov

Enzyme Kinetics: Kinetic studies are crucial for quantifying the inhibitory effect of zoledronate on FPPS activity. These analyses consistently demonstrate that zoledronate is a potent inhibitor of the enzyme. nih.gov Kinetic models have shown that zoledronate acts as an uncompetitive inhibitor with respect to isopentenyl pyrophosphate (IPP) and suggests a two-step inhibition mechanism. nih.gov This involves an initial, rapid formation of a lower-affinity complex, followed by a slow transition to a very tightly bound complex that prevents GPP binding. nih.gov The development of real-time scintillation assays has enabled rapid and precise measurement of Michaelis-Menten parameters and the inhibitory concentrations (IC50) of bisphosphonates. nih.gov

Kinetic ParameterDescriptionRelevance to Zoledronate Research
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.Quantifies the potency of zoledronate as an FPPS inhibitor.
K_i The dissociation constant for the initial binding of the inhibitor to the enzyme.Characterizes the initial affinity of zoledronate for FPPS.
K_m The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax.Used to determine the mode of inhibition by zoledronate (e.g., competitive, uncompetitive).
k_cat The turnover number, representing the maximum number of substrate molecules converted to product per enzyme active site per unit time.Helps in understanding the catalytic efficiency of FPPS and how it is affected by zoledronate.

Mass Spectrometry-Based Metabolomics for Zoledronate-Induced Metabolites

Inhibition of FPPS by zoledronate leads to the accumulation of upstream metabolites, which can be detected and quantified using mass spectrometry-based metabolomics. This powerful technique allows for the comprehensive analysis of small molecules in biological samples.

Specifically, zoledronate treatment causes the intracellular accumulation of Isopentenyl Pyrophosphate (IPP) . nih.gov This buildup leads to the subsequent formation of a cytotoxic ATP analog, adenosine 5'-triphosphate (ApppI) , which is believed to contribute to the pro-apoptotic effects of nitrogen-containing bisphosphonates. nih.gov

Untargeted metabolomics platforms, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have been employed to identify and quantify a wide range of metabolites in plasma and cell extracts following zoledronate administration. nih.govfrontiersin.org Studies using these methods have successfully detected IPP and ApppI in macrophages isolated from zoledronate-treated animals, confirming the in vivo relevance of this mechanism. nih.govresearchgate.net Furthermore, metabolomic profiling has identified other potential biomarkers of zoledronate's therapeutic effects, including mevalonate, prolyl hydroxyproline (B1673980) (PHP), and leucyl hydroxyproline (LHP). nih.govnih.gov

Advanced Imaging Techniques for Bone Microstructure Analysis

To assess the effects of zoledronate on bone, high-resolution imaging techniques are essential. Micro-computed tomography (micro-CT) is a cornerstone technology in this area, providing detailed three-dimensional images of bone microarchitecture without the need for physical sectioning. mdpi.commdpi.com

Micro-CT allows for the precise quantification of various morphometric parameters in both cortical and trabecular bone compartments. researchgate.netfrontiersin.org These parameters provide a comprehensive picture of bone quality. frontiersin.org Studies utilizing micro-CT have demonstrated that zoledronate treatment can preserve or improve bone microarchitecture in various contexts. mdpi.comnih.gov For instance, it has been shown to prevent the deterioration of jaw bone microarchitecture in animal models of osteoporosis. mdpi.com High-resolution peripheral quantitative computed tomography (HR-pQCT), a clinical adaptation of this technology, allows for in vivo monitoring of changes in bone density and structure at peripheral sites like the radius and tibia in human studies. nih.govnih.govescholarship.org

Micro-CT ParameterAbbreviationDescription
Bone Volume FractionBV/TVThe ratio of bone volume to the total volume of the region of interest.
Trabecular ThicknessTb.ThThe average thickness of the trabeculae.
Trabecular SeparationTb.SpThe average distance between trabeculae.
Trabecular NumberTb.NThe average number of trabeculae per unit length.
Connectivity DensityConn.DA measure of the degree of connection in the trabecular network.
Cortical ThicknessCt.ThThe average thickness of the cortical bone shell.
Cortical PorosityCt.PoThe volume of pores within the cortical bone.
Structure Model IndexSMIAn indicator of the plate-like or rod-like nature of the trabecular structure.

Cellular and Molecular Biology Assays

A variety of cellular and molecular biology assays are employed to dissect the mechanisms through which zoledronate affects cells, particularly osteoclasts and tumor cells.

Western Blotting: This technique is used to detect and quantify specific proteins. In zoledronate research, it has been used to analyze the expression of proteins involved in cell cycle regulation (e.g., p21, CDK6), apoptosis (e.g., caspase-3), and signaling pathways like Wnt/β-catenin and PI3K-AKT. nih.govnih.govnih.gov

Flow Cytometry: This powerful method allows for the analysis of multiple characteristics of individual cells within a population. It is frequently used to quantify apoptosis and necrosis in cells treated with zoledronate, often by staining with markers like Annexin V and propidium (B1200493) iodide. ugr.es It can also be used to analyze cell cycle distribution. nih.gov

Gene Expression Profiling: Techniques such as RNA sequencing (RNA-seq) and microarrays provide a global view of how zoledronate alters gene expression. These analyses have revealed that zoledronate can modulate genes involved in metabolic processes, cell communication, and proliferation. nih.govnih.gov For example, RNA-seq of bone marrow has been used to identify signaling pathways, like the PI3K-AKT pathway, that are significantly associated with zoledronate's effects. nih.gov

Development and Application of In Vitro Cell Culture Systems

In vitro cell culture systems are fundamental for studying the direct effects of zoledronate on specific cell types in a controlled environment.

2D Monolayers: Traditional two-dimensional (2D) cell cultures, where cells are grown on a flat surface, have been widely used to study the effects of zoledronate on various cell lines, including osteoclasts, preosteoblasts, and cancer cells. nih.govugr.es These models are valuable for initial screening and mechanistic studies, such as assessing cytotoxicity and effects on cell proliferation. nih.govnih.gov

3D Spheroids: More recently, three-dimensional (3D) cell culture models, such as spheroids, are gaining prominence. nih.govmdpi.com Spheroids are cellular aggregates that better mimic the complex cell-cell and cell-matrix interactions found in vivo. researchgate.netnih.gov This more physiologically relevant environment can provide more accurate predictions of a compound's efficacy. selectscience.netyoutube.com In cancer research, 3D spheroid models are used to better replicate the features of solid tumors and are considered a crucial link between 2D cultures and animal models. nih.gov These models are increasingly used to evaluate the anti-tumor effects of drugs like zoledronate.

Genetic Engineering and Mutagenesis Approaches in FPPS Studies

To precisely define the interaction between zoledronate and its target enzyme, FPPS, researchers utilize genetic engineering and mutagenesis techniques. Site-directed mutagenesis allows for the substitution of specific amino acids within the FPPS enzyme. By creating mutant versions of FPPS and then testing their catalytic activity and sensitivity to zoledronate, researchers can pinpoint the exact residues that are critical for inhibitor binding. nih.gov

For example, studies involving the mutation of residues like Thr201 and Tyr204 in the active site of human FPPS have been crucial in confirming their importance for both substrate binding and the potent inhibition by zoledronate. nih.gov These approaches provide definitive evidence for the molecular basis of zoledronate's mechanism of action and can help in understanding potential mechanisms of resistance.

Emerging Research Areas and Future Perspectives for Zoledronate

Exploration of Zoledronate's Pleiotropic Effects Beyond Skeletal System Research

While Zoledronate's efficacy in managing bone diseases is well-established, its biological activities are not confined to bone tissue. ncats.iobeyond-rheumatology.orgtheros.org.uk Scientists are increasingly investigating the "beyond bone" effects of Zoledronate, driven by clinical observations of unexpected survival benefits in patients and preclinical findings suggesting broader systemic impacts. nih.govresearchgate.netnih.govoup.com These pleiotropic effects are thought to stem from its fundamental mechanism of action—the inhibition of farnesyl pyrophosphate synthase (FPPS) in the mevalonate (B85504) pathway, a crucial pathway for various cellular functions across different cell types. nih.govoup.com

A promising area of research is the potential of Zoledronate to act as a senotherapeutic agent, targeting cellular senescence, a key contributor to aging and age-related diseases. nih.govpatsnap.com Senescent cells, which enter a state of irreversible growth arrest, accumulate with age and release a pro-inflammatory cocktail of factors known as the Senescence-Associated Secretory Phenotype (SASP). nih.gov

Recent studies have demonstrated that Zoledronate may possess both senolytic (killing of senescent cells) and senomorphic (inhibition of SASP) properties. researchgate.netaging-us.com

In Vitro Findings : In laboratory experiments using human lung fibroblasts and DNA repair-deficient mouse embryonic fibroblasts, Zoledronate selectively killed senescent cells with minimal impact on healthy, non-senescent cells. researchgate.netaging-us.commfm.au

In Vivo Evidence : In aged mice, treatment with Zoledronate led to a significant reduction in circulating SASP factors, such as CCL7, IL-1β, TNFRSF1A, and TGFβ1. researchgate.netaging-us.commfm.au Furthermore, these mice exhibited improved physical function, as measured by grip strength. researchgate.netaging-us.com

Mechanistic Insights : The anti-senescence effects are linked to Zoledronate's inhibition of FPPS. nih.govoup.com This action can reduce the accumulation of DNA damage, a primary trigger for cellular senescence. nih.gov Mechanistic studies in Drosophila showed that Zoledronate conferred resistance to oxidative stress and required the longevity-associated gene dFOXO for its action. oup.com

These findings suggest that Zoledronate, a drug with a long-standing clinical safety profile, could potentially be repurposed to target fundamental aging mechanisms. nih.govmfm.au

Study TypeModel SystemKey Findings Related to SenescenceReference
In VitroHuman Lung Fibroblasts (IMR90), DNA Repair-Deficient Mouse Embryonic FibroblastsDemonstrated senolytic activity; selectively killed senescent cells while sparing non-senescent cells. patsnap.comaging-us.commfm.au
In VivoAged MiceReduced circulating SASP factors (CCL7, IL-1β, TNFRSF1A, TGFβ1) and improved grip strength. researchgate.netaging-us.commfm.au
In Silico / RNAseq AnalysisPre-osteoclastic cells from Zoledronate-treated miceShowed significant downregulation of senescence/SASP-related genes. researchgate.netaging-us.com
Mechanistic StudyDrosophilaExtended health span and survival, conferred resistance to oxidative stress, and reduced DNA damage accumulation via the mevalonate pathway. oup.com

Emerging preclinical evidence suggests that nitrogen-containing bisphosphonates, including Zoledronate, may have therapeutic potential for various neurological disorders. researchgate.netnih.gov This is based on the premise that neurodegenerative disorders and osteoporosis share common underlying pathologies, such as impaired protein prenylation. researchgate.netnih.gov The inhibition of the mevalonate pathway by Zoledronate is central to this hypothesis. researchgate.netnih.gov

Preclinical and in vitro studies have indicated that these compounds might alleviate symptoms associated with conditions like Alzheimer's disease, Huntington's disease, and brain calcification. researchgate.netnih.gov The proposed mechanisms extend beyond FPPS inhibition to include the inhibition of acetylcholinesterase and cholesterol synthesis in the brain, which are critical factors in the impairment of cognitive functions. researchgate.netnih.gov Although the current understanding of Zoledronate's effects on the central nervous system is still limited, these initial findings present a compelling case for further investigation into its neuroprotective capabilities. researchgate.net

Delineation of Zoledronate's Tissue-Specific and Cell-Type-Specific Responses in Mammalian Systems

The effects of Zoledronate are not uniform across all tissues and cell types, a characteristic that is critical for understanding both its therapeutic actions and potential future applications. Its high affinity for hydroxyapatite (B223615) crystals naturally concentrates the drug in bone. nih.govoup.com However, its systemic administration and fundamental mechanism of action lead to diverse cellular responses.

Osteoclasts and their Precursors : Zoledronate is a potent inhibitor of osteoclast function and survival. nih.govbiorxiv.org It disrupts the formation of the ruffled border, induces apoptosis, and inhibits differentiation. drugbank.comfrontiersin.org Single-cell proteomic analysis has shown that Zoledronate specifically reduces the number of pre-osteoclastic cells (CD115+) and decreases senescence markers like p16 and p21 within this cell population, without affecting other immune cells. nih.govaging-us.commfm.au

Osteoblasts : Contrary to its inhibitory effect on osteoclasts, Zoledronate may have anabolic effects on bone-forming osteoblasts. biorxiv.org Studies show it can promote osteoblast differentiation and increase mineralization in vitro. biorxiv.orgmedsci.org In mouse preosteoblasts, Zoledronate was found to induce cell cycle arrest and increase the expression of osteocalcin, a marker of mature osteoblasts, by upregulating the cell-cycle inhibitor p21. medsci.org

Muscle Cells : Research in mouse models of high bone turnover has shown that by inhibiting bone resorption, Zoledronate reduces the systemic release of active Transforming growth factor β (TGFβ) from the bone matrix. biorxiv.org This reduction in circulating TGFβ was linked to increased muscle mass and improved muscle function, suggesting an indirect beneficial effect of Zoledronate on skeletal muscle. biorxiv.org

Macrophages : Zoledronate can directly modulate macrophage activity. It has been identified as a novel inhibitor of Suppressor of Cytokine Signaling 3 (SOCS3) in macrophages. nih.gov Since SOCS3 is a negative regulator of cytokine signaling, its inhibition by Zoledronate can enhance the production of inflammatory cytokines like IL-6. nih.gov

Dental Pulp and Odontoblasts : The response of dental pulp cells to Zoledronate appears to be concentration-dependent. unesp.br High concentrations, simulating those found in alveolar bone during treatment, can reduce cell viability. unesp.br However, lower concentrations have been shown to stimulate the production of Type I Collagen by odontoblast-like cells. unesp.br

Endothelial Cells : Zoledronate has been shown to have anti-angiogenic properties, which may be mediated by its effects on endothelial cells. It can inhibit the cell surface expression of αvβ3 and αvβ5 integrins, which are important for endothelial cell function. plos.org

Cell/Tissue TypeObserved Effect of ZoledronateUnderlying Mechanism/PathwayReference
OsteoclastsInhibition of function, differentiation, and induction of apoptosis.Inhibition of FPPS in the mevalonate pathway; disruption of prenylation for small GTPases. nih.govbiorxiv.orgfrontiersin.org
Pre-osteoclastic cells (CD115+)Reduced cell number and decreased senescence markers (p16, p21).Senolytic/senomorphic actions. nih.govaging-us.commfm.au
OsteoblastsPromotion of differentiation and mineralization; induction of cell cycle arrest.Upregulation of p21. biorxiv.orgmedsci.org
Skeletal MuscleIncreased muscle mass and function (in mouse models).Indirect effect via reduced systemic release of bone-derived TGFβ. biorxiv.org
MacrophagesInhibition of SOCS3 expression, leading to enhanced cytokine (IL-6) production.Direct inhibition of SOCS3. nih.gov
Odontoblast-like cellsCytotoxic at high concentrations; stimulates Collagen I production at lower concentrations.Concentration-dependent cellular response. unesp.br

Identification of Unexplored Signaling Pathways and Intercellular Interactions Modulated by Zoledronate

While the inhibition of the mevalonate pathway via FPPS is the cornerstone of Zoledronate's action, ongoing research is revealing a more complex web of modulated signaling pathways and intercellular communications. nih.govdrugbank.com

Downstream of Mevalonate Inhibition : The primary consequence of FPPS inhibition is the prevention of geranylgeranylation and farnesylation, essential post-translational modifications for small GTP-binding proteins like Rho, Rac, and Rap1. drugbank.comoncotarget.com The disruption of these proteins affects a multitude of cellular processes. For instance, in osteosarcoma cells, Zoledronate's anti-metastatic effects are mediated by blocking geranylgeranylation, which in turn inhibits RhoA activation and Focal Adhesion Kinase (FAK), leading to downregulation of the JNK and p38 pathways. oncotarget.com

RANKL-Dependent Pathways : In the context of osteoclastogenesis, Zoledronate interferes with signaling downstream of the RANKL receptor. frontiersin.orgspandidos-publications.com It has been shown to suppress the RANKL-induced activation of key transcription factors, including NF-κB and the mitogen-activated protein kinase (MAPK) c-Jun N-terminal kinase (JNK). spandidos-publications.com Interestingly, its effect on other MAPKs like p38 and ERK appears to be cell-type dependent, as it inhibits them in osteosarcoma cells but not significantly during osteoclast differentiation. oncotarget.comspandidos-publications.com

Wnt Signaling : The non-canonical Wnt/Ca2+/CaMKII signaling pathway has been identified as another route through which Zoledronate may regulate osteoclast differentiation, adding another layer of complexity to its mechanism of action. frontiersin.org

PI3K/AKT Pathway : There are conflicting reports regarding Zoledronate's effect on the PI3K/AKT pathway, highlighting an area for future research. One study suggests that Zoledronate inhibits this pathway, contributing to osteoclast apoptosis, while another found no obvious influence on PI3K-Akt phosphorylation in osteosarcoma cells. frontiersin.orgoncotarget.com A separate study linked Zoledronate's longevity effects to the inhibition of phosphorylated AKT downstream of the mevalonate pathway. oup.com These discrepancies underscore the cell-context-specific nature of Zoledronate's signaling modulation.

Ferroptosis : A newly discovered form of iron-mediated cell death, ferroptosis, is being explored in relation to Zoledronate's effects. It has been suggested as a focus for future studies on how the drug induces osteoclast apoptosis. frontiersin.org

The continued exploration of these and other signaling cascades will be crucial for a complete understanding of Zoledronate's biological effects and for identifying novel therapeutic targets and applications beyond its current indications.

Q & A

Q. What is the molecular mechanism of zoledronate trisodium in inhibiting bone resorption?

this compound binds to hydroxyapatite crystals in the bone matrix, inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This disrupts protein prenylation in osteoclasts, leading to loss of downstream metabolites essential for osteoclast survival, ultimately causing apoptosis . Experimental validation typically involves in vitro osteoclast differentiation assays and FPPS activity measurements using enzyme-linked immunosorbent assays (ELISAs) .

Q. What are the established clinical outcomes of this compound in osteoporosis treatment?

A landmark double-blind, placebo-controlled trial (N=7,765) demonstrated that annual 5 mg intravenous zoledronate reduced vertebral fractures by 70%, hip fractures by 41%, and nonvertebral fractures by 25% over three years. Key endpoints included bone mineral density (BMD) improvements (measured via DXA scans) and suppression of bone turnover markers (e.g., serum CTX) .

Q. What experimental models are commonly used to study this compound’s skeletal effects?

Standard models include:

  • In vitro: Senescent cell co-cultures with osteoclast precursors to assess apoptosis (via flow cytometry) .
  • In vivo: Aged mice treated with zoledronate, monitored for circulating senescence-associated secretory phenotype (SASP) factors (e.g., IL-6, TNF-α) and functional outcomes like grip strength .

Advanced Research Questions

Q. How does this compound exhibit senolytic activity, and what methodologies confirm this?

Zoledronate selectively kills senescent pre-osteoclastic cells in vitro while sparing non-senescent cells. Advanced validation involves RNA sequencing to identify downregulated senescence/SASP genes (e.g., p16, p21) and single-cell proteomics to quantify reduced SASP markers (e.g., MMP-13, GROα) . In vivo, aged mice show reduced SASP factors in serum (measured via Luminex multiplex assays) and improved muscle function .

Q. How can researchers resolve contradictions between zoledronate’s efficacy and off-target toxicity?

Example contradiction: While zoledronate reduces fractures , it increases atrial fibrillation risk and induces nephrotoxicity in renal tubular cells . Methodological approaches include:

  • Comparative proteomics : Analyze kidney cells (e.g., HK-2) treated with zoledronate to identify dysregulated lipid metabolism pathways (e.g., PPARα, CPT1A) .
  • Stratified clinical analysis : Re-examine trial data for subpopulations with pre-existing renal/cardiovascular comorbidities .

Q. What experimental designs optimize zoledronate dosing for balancing skeletal benefits and cellular toxicity?

Pharmacokinetic/pharmacodynamic (PK/PD) modeling in preclinical studies can identify thresholds for toxicity (e.g., 50 µM in HK-2 cells ) versus therapeutic efficacy (5 mg annual dose in humans ). Use microdialysis in bone marrow to measure local drug concentrations and correlate with osteoclast suppression .

Q. How do researchers address mechanistic contradictions in zoledronate’s off-target effects?

Example: Zoledronate’s primary action targets FPPS , but proteomic data reveal off-target disruption of fatty acid oxidation in renal cells . Resolve this via:

  • Transcriptomic profiling : Compare gene expression in bone vs. kidney tissues post-treatment.
  • Pathway enrichment analysis : Use tools like DAVID or GSEA to identify tissue-specific pathways affected .

Q. What methodologies validate zoledronate’s senomorphic effects in non-skeletal tissues?

Combine in vivo aging models (e.g., progeroid mice) with longitudinal SASP biomarker tracking (e.g., IL-1β, CCL2) and histopathological analysis of senescence-associated β-galactosidase (SA-β-gal) in tissues like liver or lung .

Methodological Guidance

Q. How should researchers design studies to assess zoledronate’s impact on bone-immune crosstalk?

  • Co-culture systems : Pair osteoclast precursors with macrophages to study cytokine-mediated crosstalk (e.g., RANKL/OPG ratios via ELISA) .
  • CyTOF mass cytometry : Profile immune cell subsets (e.g., CD14+ monocytes) in zoledronate-treated bone marrow .

Q. What data analysis strategies are critical for interpreting multi-omics findings in zoledronate studies?

Integrate RNAseq, proteomics, and metabolomics data using platforms like MetaboAnalyst or Ingenuity Pathway Analysis (IPA). For example, cluster lipid metabolism proteins (e.g., ACSL4, FABP4) with transcriptional regulators (e.g., SREBP1) to map nephrotoxicity pathways .

Q. How can researchers extend zoledronate’s application to emerging areas like senotherapeutics?

Preclinical models of age-related diseases (e.g., idiopathic pulmonary fibrosis) can test zoledronate’s senolytic efficacy. Use single-cell RNA sequencing to map senescence signatures in treated tissues and correlate with functional outcomes (e.g., forced vital capacity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zoledronate trisodium
Reactant of Route 2
Zoledronate trisodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.